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Abstract
This technical guide provides a comprehensive overview of the Tolman cone angle of

cyclohexyldiphenylphosphine (CDP), a critical parameter for understanding its steric

influence in transition metal catalysis. While a definitive experimentally-derived value is not

prominent in the literature, this document details the established methodologies for its

determination, including calculation from single-crystal X-ray diffraction data and computational

modeling. An estimated value is presented in the context of related phosphine ligands.

Furthermore, this guide covers the synthesis, properties, and significant applications of

cyclohexyldiphenylphosphine, particularly in cross-coupling reactions vital to pharmaceutical

and materials science research. Detailed experimental and computational protocols are

provided, alongside a comparative analysis of its steric profile against other common

phosphine ligands.

The Tolman Cone Angle: A Quantitative Measure of
Steric Bulk
The Tolman cone angle (θ) is a crucial concept in coordination chemistry for quantifying the

steric bulk of a ligand, particularly phosphines, in a metal complex.[1][2] It is defined as the

solid angle formed at the metal center, with the vertex at the metal and the perimeter of the

cone encompassing the van der Waals radii of the outermost atoms of the ligand.[1] This
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parameter provides a numerical value to the steric hindrance around the metal center, which

directly influences the number of ligands that can coordinate, the stability of the complex, and

the reactivity and selectivity of catalytic reactions.[3]

Initially developed by Chadwick A. Tolman, the cone angle was determined from measurements

of physical models of nickel-phosphine complexes.[1] Modern approaches, however, rely on

more precise methods such as calculations from single-crystal X-ray diffraction data and

computational chemistry.[4][5] For asymmetric ligands like cyclohexyldiphenylphosphine
(PRR'R''), the individual half-angles of the substituents are averaged and then doubled to

determine the total cone angle.[1]

Cyclohexyldiphenylphosphine (CDP): A Versatile
Ligand in Catalysis
Cyclohexyldiphenylphosphine is a tertiary phosphine ligand characterized by the presence

of one bulky cyclohexyl group and two phenyl groups attached to a central phosphorus atom.

This unique combination of aliphatic and aromatic substituents imparts a distinct steric and

electronic profile that has made it a valuable ligand in a wide array of transition metal-catalyzed

reactions.

Synthesis of Cyclohexyldiphenylphosphine
The most common laboratory-scale synthesis of cyclohexyldiphenylphosphine involves the

Grignard reaction, where chlorodiphenylphosphine is treated with cyclohexylmagnesium

bromide.
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Synthesis of Cyclohexyldiphenylphosphine via Grignard Reaction
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(e.g., Crystallization)

Crude Product

Cyclohexyldiphenylphosphine
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A simplified workflow for the synthesis of cyclohexyldiphenylphosphine.

An alternative route involves the reduction of the corresponding phosphine oxide,

cyclohexyldiphenylphosphine oxide.

Physicochemical Properties
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Property Value

CAS Number 6372-42-5

Molecular Formula C₁₈H₂₁P

Molecular Weight 268.33 g/mol

Appearance White to off-white solid

Melting Point 58-62 °C

Solubility Soluble in organic solvents, insoluble in water

Applications in Homogeneous Catalysis
Cyclohexyldiphenylphosphine is a highly effective ligand in a variety of palladium-catalyzed

cross-coupling reactions, which are fundamental transformations in the synthesis of

pharmaceuticals and complex organic molecules. Its applications include:

Suzuki-Miyaura Coupling: Formation of C-C bonds.

Heck Reaction: Coupling of alkenes with aryl halides.

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Buchwald-Hartwig Amination: Formation of C-N bonds.

The steric bulk of the cyclohexyl group and the electronic properties of the phenyl groups help

to stabilize the active catalytic species and promote high reaction efficiency and selectivity.
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Simplified Suzuki-Miyaura Catalytic Cycle
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Generic Suzuki-Miyaura cycle where L = Cyclohexyldiphenylphosphine.
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Determination of the Tolman Cone Angle for
Cyclohexyldiphenylphosphine
A precise, experimentally determined Tolman cone angle for cyclohexyldiphenylphosphine is

not readily available in the peer-reviewed literature. However, it can be determined using

established methods.

Experimental Protocol: Calculation from X-ray
Crystallography
The most accurate experimental method for determining the cone angle is through single-

crystal X-ray diffraction analysis of a metal complex containing the ligand.

Methodology:

Synthesis and Crystallization: Synthesize a suitable metal complex of

cyclohexyldiphenylphosphine, for example, with silver(I) as has been reported, and grow

single crystals suitable for X-ray diffraction.[6]

Data Collection: Collect crystallographic data using a single-crystal X-ray diffractometer.

Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise

atomic coordinates, bond lengths, and bond angles. The metal-phosphorus bond length is a

key parameter.

Cone Angle Calculation: Using the refined structure and a standard M-P bond length of 2.28

Å (as defined by Tolman), or the experimentally determined M-P bond length, calculate the

cone angle. This involves determining the angle of a cone, with the metal at the apex, that

tangentially touches the van der Waals spheres of the outermost atoms of the cyclohexyl and

phenyl groups. For the asymmetric CDP, the half-angles (θi/2) of the three substituents are

averaged, and this average is then doubled to give the final cone angle (θ).[1]

Computational Protocol: DFT and Molecular Mechanics
In the absence of crystallographic data, or to complement it, computational methods are a

powerful tool for estimating the Tolman cone angle.[7][8][9]
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Methodology:

Conformational Search: Perform a conformational search of the

cyclohexyldiphenylphosphine ligand using molecular mechanics (MM) to identify the

lowest energy conformer.

Geometry Optimization: Take the lowest energy conformer and perform a full geometry

optimization using Density Functional Theory (DFT) to obtain a more accurate structure.

Complex Modeling: Model a transition metal complex, such as [Ni(CO)₃(CDP)], to simulate

the coordination environment. The geometry of this complex is then optimized at the DFT

level.[7]

Cone Angle Calculation: From the optimized geometry of the complex, the cone angle is

calculated based on the atomic coordinates and van der Waals radii. This computational

approach can also be used to determine how the cone angle changes in different

coordination environments (e.g., linear, tetrahedral, octahedral).[7][9]

Estimated Tolman Cone Angle and Comparative
Analysis
While a definitive value for cyclohexyldiphenylphosphine is pending experimental or

computational determination, an estimate can be made by comparing it to structurally related

phosphines. The cone angle will be an average of the steric contributions of the two phenyl

groups and one cyclohexyl group.
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Ligand Substituents Tolman Cone Angle (θ)

Triphenylphosphine (PPh₃) 3 x Phenyl 145°[3]

Tricyclohexylphosphine (PCy₃) 3 x Cyclohexyl 170°[3]

Dimethylphenylphosphine

(PMe₂Ph)
2 x Methyl, 1 x Phenyl 122°[3]

Cyclohexyldiphenylphosphine

(PCyPh₂)
1 x Cyclohexyl, 2 x Phenyl ~155 - 162° (Estimated)

Trimethylphosphine (PMe₃) 3 x Methyl 118°[3]

Triethylphosphine (PEt₃) 3 x Ethyl 132°[3]

Phosphine (PH₃) 3 x Hydrogen 87°[3]

The estimated range of 155-162° for cyclohexyldiphenylphosphine places it as a ligand with

significant, but not extreme, steric bulk. It is substantially larger than triphenylphosphine but

less sterically demanding than tricyclohexylphosphine. This intermediate steric profile is a key

factor in its broad utility in catalysis.

Conclusion
Cyclohexyldiphenylphosphine is a cornerstone ligand in modern synthetic chemistry, offering

a unique balance of steric and electronic properties. While its precise Tolman cone angle is not

widely reported, this guide outlines the clear experimental and computational pathways for its

determination. Based on the steric profiles of its constituent groups, its cone angle is estimated

to be in the range of 155-162°, positioning it as a sterically demanding but highly versatile

ligand. This steric influence is critical to its success in facilitating a wide range of important

catalytic transformations, making it an invaluable tool for professionals in research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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